1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione
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Overview
Description
1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione is a chemical compound known for its unique structure and properties. It belongs to the class of piperazine derivatives, which are commonly used in various chemical and pharmaceutical applications. This compound is characterized by a piperazine ring substituted with a benzyl group and a 2,2-dimethylpropyl group, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione typically involves the reaction of piperazine with benzyl chloride and 2,2-dimethylpropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione: Similar structure with a different alkyl group.
1-benzyl-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione: Another piperazine derivative with a methyl group substitution.
Uniqueness
1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, as it can offer different reactivity and interactions compared to similar compounds .
Properties
CAS No. |
2680528-71-4 |
---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.4 |
Purity |
95 |
Origin of Product |
United States |
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